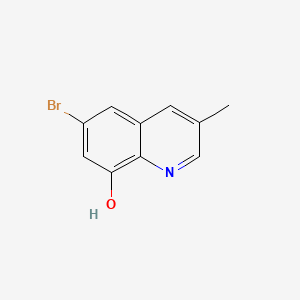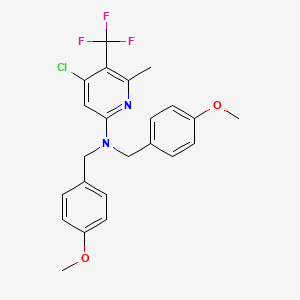![molecular formula C14H9NO6 B13927163 3-[(4-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-90-6](/img/structure/B13927163.png)
3-[(4-Nitrobenzoyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both nitro and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-[(4-Nitrobenzoyl)oxy]benzoic acid can undergo reduction to form the corresponding amino compound.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).
Major Products:
Reduction: 3-[(4-Aminobenzoyl)oxy]benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(4-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
3-Nitrobenzoic acid: An aromatic compound with a nitro group in the meta position relative to the carboxylic acid group.
4-Nitrobenzoic acid: Similar to 3-[(4-Nitrobenzoyl)oxy]benzoic acid but with the nitro group directly attached to the benzene ring.
2-Nitrobenzoic acid: Another isomer with the nitro group in the ortho position.
Uniqueness: this compound is unique due to the presence of both a nitro group and a benzoic acid ester linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
89882-90-6 |
|---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
3-(4-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)10-2-1-3-12(8-10)21-14(18)9-4-6-11(7-5-9)15(19)20/h1-8H,(H,16,17) |
InChI Key |
MVLZVYPFPXUDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



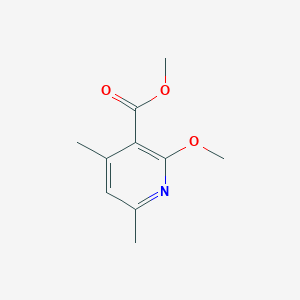
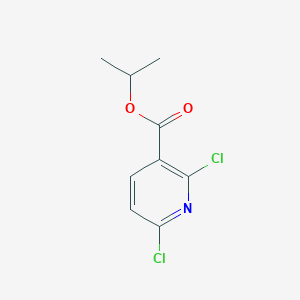
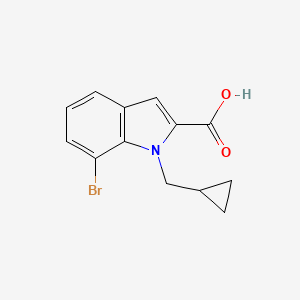
![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
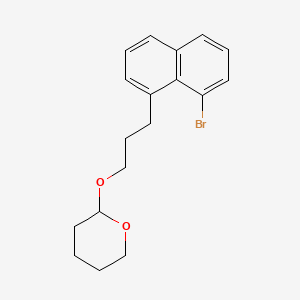
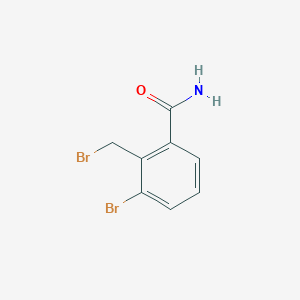
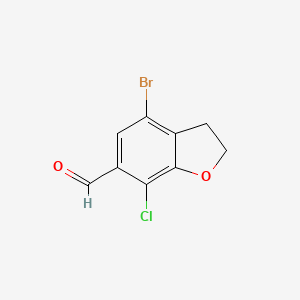

![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
